2-Bromo-3-(4-carboethoxyphenyl)-1-propene
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Overview
Description
2-Bromo-3-(4-carboethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated alkenes This compound features a bromo group attached to a propene chain, which is further substituted with a carboethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the bromination of 3-(4-carboethoxyphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(4-carboethoxyphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild bases (e.g., triethylamine).
Oxidation: m-CPBA, OsO4, solvents (e.g., dichloromethane, acetone).
Reduction: LiAlH4, solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amines, thiols).
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-carboethoxyphenyl)-1-propene depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-phenyl-1-propene: Lacks the carboethoxy group, making it less versatile in certain synthetic applications.
3-(4-Carboethoxyphenyl)-1-propene: Lacks the bromo group, limiting its reactivity in substitution reactions.
Properties
IUPAC Name |
ethyl 4-(2-bromoprop-2-enyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-3-15-12(14)11-6-4-10(5-7-11)8-9(2)13/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHUNEJVWMZFBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC(=C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435759 |
Source
|
Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-42-0 |
Source
|
Record name | 2-Bromo-3-(4-carboethoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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